molecular formula C11H15N5 B1483514 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098022-01-4

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1483514
CAS No.: 2098022-01-4
M. Wt: 217.27 g/mol
InChI Key: GKVWZNUWLSYWLM-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H15N5 and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Catalysis

Research by Obuah et al. (2014) explored the pyrazolylamine ligands' role, similar in structure to the compound , in the oligomerization or polymerization of ethylene when activated with nickel complexes and aluminum co-catalysts. These complexes showed varying products based on the co-catalyst and solvent used, indicating their potential in selective polymer synthesis (Obuah et al., 2014). Matiwane et al. (2020) further demonstrated the use of pyrazolyl compounds in the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) under specific conditions without the need for a co-catalyst, highlighting the environmental benefits of using such catalysts in polymer production (Matiwane et al., 2020).

Antibacterial and Anticancer Activity

A study by Prasad (2021) synthesized novel derivatives of a compound structurally related to 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, showcasing their antibacterial activity. This suggests the compound's framework can be modified to create potential antibacterial agents (Prasad, 2021). Similarly, Hassan (2013) and Titi et al. (2020) explored the synthesis of pyrazole and pyrazoline derivatives, respectively, indicating potential antibacterial, antifungal, and antitumor activities. These studies demonstrate the compound's versatility in designing new therapeutic agents (Hassan, 2013; Titi et al., 2020).

Chemical Synthesis and Characterization

The flexibility and reactivity of pyrazolylamine compounds, akin to the one , are highlighted in their use in synthesizing various chemical structures. Potapov et al. (2007) described the synthesis of bis(pyrazol-1-yl)alkanes and related ligands, indicating the compound's utility in creating complex ligands for further chemical applications (Potapov et al., 2007). Additionally, Ghaedi et al. (2015) utilized pyrazole-5-amine derivatives in synthesizing pyrazolo[3,4-b]pyridine products, further emphasizing the compound's role in developing new N-fused heterocycles (Ghaedi et al., 2015).

Properties

IUPAC Name

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-16-8-9(3-4-12)11(15-16)10-7-13-5-6-14-10/h5-8H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVWZNUWLSYWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

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